Thieno[3,4-c]pyrrole-4,6-dione
Overview
Description
Thieno[3,4-c]pyrrole-4,6-dione is a heterocyclic compound known for its unique structural and electronic properties. It features a fused ring system comprising a thiophene ring and a pyrrole ring, with two carbonyl groups at positions 4 and 6. This compound is recognized for its strong electron-withdrawing characteristics, making it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,4-c]pyrrole-4,6-dione can be synthesized through several methods. One common approach involves the Gewald reaction, which forms the thiophene ring, followed by a Sandmeyer-type reaction and subsequent condensation with amines . Another method includes direct (hetero)arylation polymerization, which is environmentally friendly and suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound often focuses on optimizing the synthetic routes to reduce costs and improve yields. The use of direct arylation polymerization is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-c]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be tailored for specific applications in organic electronics and photovoltaics .
Scientific Research Applications
Thieno[3,4-c]pyrrole-4,6-dione has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in bioelectronics and as a component in biosensors.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of organic solar cells, light-emitting diodes, and other optoelectronic devices
Mechanism of Action
The mechanism of action of thieno[3,4-c]pyrrole-4,6-dione primarily involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. Its strong electron affinity allows it to act as an electron acceptor in donor-acceptor systems, enhancing the efficiency of devices such as organic solar cells and light-emitting diodes .
Comparison with Similar Compounds
Thieno[3,4-b]thiophene: Another heterocyclic compound with similar electronic properties but a different ring structure.
Benzothiadiazole: Known for its strong electron-withdrawing properties and used in similar applications.
Diketopyrrolopyrrole: A widely used building block in organic electronics with comparable electron-accepting characteristics.
Uniqueness: Thieno[3,4-c]pyrrole-4,6-dione stands out due to its rigid, coplanar structure and strong electron-withdrawing ability, which contribute to its high performance in optoelectronic applications. Its versatility in undergoing various chemical modifications further enhances its utility in scientific research and industrial applications .
Biological Activity
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a synthetic organic compound that has garnered significant attention in the fields of organic electronics and materials chemistry. Its unique structural properties make it an effective electron-withdrawing unit, which is pivotal in the design of various organic photovoltaic materials and other electronic devices. This article explores the biological activity of TPD, focusing on its applications in organic solar cells and its potential effects on biological systems.
Chemical Structure and Properties
TPD features a fused ring system that contributes to its electronic properties. The compound can be represented as follows:
Key Properties
- Electron-Withdrawing Ability : TPD is characterized by its strong electron-withdrawing properties, making it suitable for use in donor-acceptor (D–A) conjugated polymers.
- Optoelectronic Characteristics : The introduction of TPD into polymer backbones enhances the optoelectronic properties, leading to improved performance in organic solar cells.
Applications in Organic Photovoltaics
TPD has been extensively studied for its role in organic solar cells (OSCs). Its incorporation into D–A conjugated polymers has shown promising results in enhancing power conversion efficiencies (PCE). The following table summarizes key findings from recent studies:
Case Studies
- Microwave Synthesis of Small Molecules : A study reported the synthesis of TPA-TPD and its derivatives using microwave techniques, achieving yields of up to 70%. These molecules were utilized as electron donors in bulk heterojunction OSCs, demonstrating significant promise for future applications in renewable energy technologies .
- High-Performance Thin-Film Transistors : Research involving TPD-based polymers indicated that they could serve as effective semiconductors in thin-film transistors, achieving electron mobilities up to . This highlights their potential not only in photovoltaics but also in other electronic applications.
- Optoelectronic Devices : The use of TPD in D–A copolymers has been shown to produce materials with broad absorption spectra, which are crucial for maximizing light harvesting in solar cells . This adaptability makes TPD a versatile building block for advanced optoelectronic devices.
Density Functional Theory (DFT) Analysis
DFT calculations have been employed to understand the molecular geometry and electronic distribution density of TPD-based compounds. These studies reveal how substituents affect the electronic properties, influencing both stability and reactivity .
Interaction with Biological Systems
While TPD's primary applications are in electronics, its interactions with biological systems merit investigation. Preliminary studies suggest that compounds containing TPD may exhibit cytotoxic effects under certain conditions, potentially impacting cellular mechanisms . However, comprehensive toxicological assessments are required to elucidate these interactions fully.
Properties
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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